molecular formula C10H11FO2 B1296030 1-(3-Fluoro-4-methoxyphenyl)propan-1-one CAS No. 586-22-1

1-(3-Fluoro-4-methoxyphenyl)propan-1-one

Cat. No.: B1296030
CAS No.: 586-22-1
M. Wt: 182.19 g/mol
InChI Key: SQXQCZIODUUTAD-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11FO2 It is a ketone derivative characterized by the presence of a fluoro and methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-methoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-4-methoxybenzaldehyde with propanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 1-(3-fluoro-4-methoxyphenyl)propan-1-ol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Reduction: 1-(3-Fluoro-4-methoxyphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)propan-1-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluoro and methoxy groups can modulate its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

    1-(3-Fluorophenyl)propan-1-one: Lacks the methoxy group, which may affect its reactivity and applications.

    1-(4-Methoxyphenyl)propan-1-one: Lacks the fluoro group, leading to different chemical and biological properties.

    1-(3,4-Dimethoxyphenyl)propan-1-one:

Uniqueness: 1-(3-Fluoro-4-methoxyphenyl)propan-1-one is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)propan-1-one, also known as 3-Fluoro-4-methoxyacetophenone, is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H11F O2
  • Molecular Weight : 182.19 g/mol
  • CAS Number : 351-54-2
  • Structure : The compound features a propanone backbone substituted with a 3-fluoro and 4-methoxy phenyl group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor for different enzymes and its cytotoxic effects on cancer cells.

Enzyme Inhibition

  • Monoamine Oxidase (MAO) Inhibition :
    • Compounds similar to this compound have shown inhibitory activity against MAO-B, which is implicated in neurodegenerative diseases. For instance, halogenated derivatives have demonstrated significant inhibition with IC50 values ranging from 0.51 µM to 0.69 µM for MAO-B .
  • Acetylcholinesterase (AChE) Inhibition :
    • The compound has been evaluated for its ability to inhibit AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Studies indicate that certain derivatives exhibit moderate inhibition, suggesting potential applications in treating Alzheimer's disease .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the safety and efficacy of the compound:

  • In vitro studies on human cancer cell lines indicated that this compound exhibits concentration-dependent cytotoxicity. The IC50 values were assessed using MTT assays, revealing significant cell viability reduction at higher concentrations .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl ring significantly influence the biological activity of related compounds:

  • Fluorine Substitution : The presence of fluorine at the ortho or para positions enhances enzyme inhibition potency due to electronic effects and steric hindrance.
  • Methoxy Group Influence : The methoxy group contributes to lipophilicity and may enhance membrane permeability, facilitating better cellular uptake .

Case Studies

Several studies have highlighted the biological relevance of similar compounds:

  • Thienopyrimidine Derivatives :
    • A study focused on thienopyrimidine derivatives demonstrated that modifications at specific positions led to increased potency against Helicobacter pylori. This research underscores the importance of structural modifications in enhancing biological activity .
  • Chalcone-Based Compounds :
    • Research on chalcone derivatives revealed their potential as antileishmanial agents. The study emphasized that structural variations could lead to improved efficacy against specific pathogens, paralleling findings for this compound .

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXQCZIODUUTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298526
Record name 1-(3-fluoro-4-methoxyphenyl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID00298526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586-22-1
Record name 1-(3-Fluoro-4-methoxyphenyl)-1-propanone
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Record name 586-22-1
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Record name 1-(3-fluoro-4-methoxyphenyl)propan-1-one
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Record name 1-Propanone, 1-(3-fluoro-4-methoxyphenyl)
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Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-methoxybenzonitrile (350 mg, 2.32 mmol) in 15 mL anhydrous THF was added ethylmagnesium bromide (1 M in Et2O, 4.63 mL) at 0° C. The reaction mixture was stirred at rt overnight, then quenched with sat. NaHCO3, extracted with EtOAc, washed with brine, dried and evaporated. The residue was purified by column chromatography (eluent: petroleum ether/EtOAc=5/1) over silica gel to give the product (239 mg, 57% yield) as a yellow solid.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
4.63 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
57%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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